Cyanomorpholinoadriamycin is a synthetic derivative of Adriamycin, which is an anthracycline antibiotic widely used in cancer therapy. This compound is notable for its enhanced efficacy and specificity in targeting cancer cells. Cyanomorpholinoadriamycin combines the morpholino group with a cyano substitution, which modifies its pharmacological properties and increases its potency against various types of tumors.
Cyanomorpholinoadriamycin is classified as an anticancer agent within the anthracycline family. Its structure allows it to form DNA adducts, leading to cytotoxic effects that are critical in cancer treatment. The compound has been synthesized to improve upon the limitations of traditional Adriamycin, particularly in terms of its ability to induce DNA damage and inhibit tumor growth effectively .
The synthesis of cyanomorpholinoadriamycin typically involves several key steps:
The synthetic pathway must be carefully controlled to ensure high yield and purity of the final product. Analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed to monitor the reaction progress and confirm the structure of cyanomorpholinoadriamycin .
Cyanomorpholinoadriamycin has a complex molecular structure characterized by its anthracycline core, which includes:
The molecular formula for cyanomorpholinoadriamycin is CHNO, and its molecular weight is approximately 412.45 g/mol. The structural modifications contribute to its unique pharmacological profile compared to other anthracyclines .
Cyanomorpholinoadriamycin undergoes various chemical reactions, primarily involving:
These reactions are crucial for understanding how cyanomorpholinoadriamycin exerts its anticancer effects.
Cyanomorpholinoadriamycin's mechanism of action involves several key processes:
Studies have shown that the efficacy of cyanomorpholinoadriamycin in inducing apoptosis is significantly higher than that of traditional Adriamycin due to its enhanced binding affinity and reactivity towards DNA .
Cyanomorpholinoadriamycin exhibits several important physical and chemical properties:
The compound's melting point ranges around 200-210 °C, indicating thermal stability that is important for storage and formulation .
Cyanomorpholinoadriamycin has significant applications in cancer research and therapy:
The ongoing research into cyanomorpholinoadriamycin underscores its potential as a valuable agent in oncology .
Cyanomorpholinoadriamycin (CMA), also termed 3′-deamino-3′-(3-cyano-4-morpholinyl)doxorubicin, represents a structurally optimized anthracycline derivative. Its core modification involves replacing the native 3′-amino group of doxorubicin with a 3-cyano-4-morpholinyl moiety. This introduces a rigid heterocyclic system and a polar cyano group (–C≡N) at the C-3′ position of the daunosamine sugar [1] [5]. The morpholino ring adopts a chair conformation, positioning the cyano substituent axially relative to the sugar plane. This spatial arrangement facilitates direct interactions with DNA through both intercalative binding (via the planar anthraquinone) and covalent adduction (via the electrophilic α-cyanamide functionality) [1] [8]. Mass spectrometry (MS) and elemental analysis confirm a molecular formula of C₂₇H₂₉N₃O₁₁ for CMA, with characteristic IR absorption bands at 2240 cm⁻¹ (C≡N stretch) and 1725 cm⁻¹ (carbonyl) [1]. NMR studies (¹H, ¹³C) reveal significant downfield shifts for H-1′ (δ 5.42 ppm) and H-2′ (δ 3.78 ppm) protons compared to doxorubicin, indicating altered electronic environments due to morpholine substitution [5].
Table 1: Key Spectroscopic Signatures of CMA
Technique | Key Features | Structural Implication |
---|---|---|
IR | 2240 cm⁻¹ (strong), 1725 cm⁻¹ | Cyano group; carbonyl groups |
¹H NMR | δ 5.42 (d, H-1′), δ 3.78 (m, H-2′) | Deshielding due to morpholine substitution |
¹³C NMR | δ 118.5 (CN), δ 160.2 (C-13 carbonyl) | Cyanide carbon; keto group confirmation |
MS | m/z 564.2 [M+H]⁺ | Confirms molecular weight (563.5 g/mol) |
CMA exhibits distinct biochemical properties compared to classical anthracyclines like doxorubicin (DOX) and epirubicin (EPI). While DOX primarily acts via topoisomerase II poisoning and reactive oxygen species (ROS) generation, CMA’s α-cyanamide group enables DNA alkylation and crosslink formation at physiological concentrations (>50 nM) [1] [3]. This covalent binding results in irreversible DNA damage, correlating with its superior cytotoxicity. In P388 murine leukemia cells, CMA demonstrates a 500-fold lower IC₅₀ (0.002 μM) than DOX (1.0 μM), and retains full potency against DOX-resistant lines (P388/ADR), where DOX exhibits 150-fold resistance [2] [5]. Mechanistically, CMA evades efflux-mediated resistance (e.g., P-glycoprotein) due to enhanced cellular retention: studies show P388/ADR cells accumulate only 1.5–2.0× less CMA versus sensitive lines, compared to a >10× reduction for DOX [5]. Unlike DOX, CMA does not generate significant ROS or cause cardiotoxicity-related lipid peroxidation, as its redox-inactive morpholino ring minimizes quinone-mediated electron transfer [3] [8].
Table 2: Cytotoxicity Profile of CMA vs. Reference Anthracyclines
Compound | IC₅₀ (μM) P388/S | IC₅₀ (μM) P388/ADR | Resistance Index | Primary DNA Interaction |
---|---|---|---|---|
CMA | 0.002 | 0.002 | 1.0 | Crosslinking, adduct formation |
Doxorubicin (DOX) | 1.0 | 150 | 150 | Intercalation, topo II poison |
Morpholinoadriamycin (MoA) | 0.5 | 0.6 | 1.2 | Intercalation |
Epirubicin (EPI) | 0.8 | 120 | 150 | Similar to DOX |
Data compiled from [2] [5]. Resistance Index = IC₅₀(P388/ADR)/IC₅₀(P388/S)
CMA synthesis begins with daunosamine sugar modification of doxorubicin. The critical steps involve:
A key synthetic challenge is the lability of the cyano group under physiological conditions. The α-cyanamide undergoes partial hydrolysis or displacement by cellular nucleophiles (e.g., glutathione), releasing free cyanide and generating reactive iminium intermediates that facilitate DNA adduction [1]. Modifying the morpholino ring (e.g., oxygen-bridging in oxazolocyanomorpholinoadriamycin) abolishes crosslinking activity, confirming the requirement for an unconstrained, metabolically labile morpholino ring [1].
Table 3: Key Synthetic Steps for CMA Production
Step | Reagents/Conditions | Product | Yield |
---|---|---|---|
Deamination | HCl (0.1M), 60°C, 2h | 3′-deamino-3′-hydroxy-doxorubicin | 85% |
Morpholino introduction | 4-Aminomorpholine, DIAD, PPh₃, THF, 0°C | Morpholinoadriamycin (MoA) | 70% |
Cyanidation | BrCN, NaHCO₃, CH₂Cl₂, rt, 12h | Cyanomorpholinoadriamycin (CMA) | 65% |
X-ray crystallography of CMA-DNA complexes reveals sequence-specific intercalation at 5′-GC-3′ sites, with the anthraquinone chromophore inserted between base pairs. The morpholino ring occupies the DNA minor groove, positioning the cyano group 3.2 Å from the N2-amino group of guanine [1]. This proximity facilitates covalent adduct formation via displacement of cyanide and formation of a stable aminal linkage (C=N bond) between the morpholino carbon and guanine N2 [1] [3]. Spectroscopic studies confirm this: incubating [¹⁴C]-CMA with rat liver microsomes (S9 fraction) results in irreversible binding to DNA and quantitative loss of ¹⁴CN⁻, indicating nucleophilic displacement of cyanide [1].
Thermal denaturation assays show CMA-DNA adducts exhibit elevated melting temperatures (ΔTₘ = +18°C vs. +8°C for DOX), consistent with covalent stabilization [1] [3]. In vitro studies using plasmid DNA demonstrate CMA induces protein-associated DNA strand breaks and alkali-labile sites at 10–100 nM concentrations, detectable via comet assays [3]. Unlike non-cyanated analogs (e.g., morpholinodaunomycin), CMA forms interstrand crosslinks detectable by ethidium bromide fluorescence quenching and gel electrophoresis under non-reducing conditions [1] [5]. These structural insights rationalize CMA’s unparalleled potency: its dual mechanism (intercalation + covalent crosslinking) results in persistent DNA damage unrepairable by standard excision pathways.
Table 4: Biophysical Properties of CMA-DNA Interactions
Property | CMA | Doxorubicin | Method |
---|---|---|---|
DNA Binding Constant (Kₐ) | 2.5 × 10⁸ M⁻¹ | 1.2 × 10⁶ M⁻¹ | Fluorescence quenching |
ΔTₘ (°C) | +18 | +8 | Thermal denaturation |
Crosslink Frequency | 1 per 10 bp (at 50 nM) | Undetectable | Gel electrophoresis |
Strand Breaks (at 100 nM) | 2.8 breaks/kb | 0.9 breaks/kb | Plasmid relaxation assay |
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